1-formyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate
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Overview
Description
O-Desethyl Candesartan Cilexetil is a derivative of Candesartan Cilexetil, an angiotensin II receptor blocker widely used to treat hypertension and heart failure. This compound is often studied as an impurity or degradation product of Candesartan Cilexetil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Desethyl Candesartan Cilexetil involves the hydrolysis of Candesartan Cilexetil. This process typically occurs under acidic or basic conditions, leading to the removal of the ethyl group from the ester moiety .
Industrial Production Methods
The compound can be isolated and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
O-Desethyl Candesartan Cilexetil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophilic or electrophilic reagents under appropriate conditions.
Major Products
The major products formed from these reactions include Candesartan and other related derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
O-Desethyl Candesartan Cilexetil is primarily used in scientific research to study the pharmacokinetics and metabolism of Candesartan Cilexetil. It serves as a reference standard in analytical methods to identify and quantify impurities in pharmaceutical formulations . Additionally, it is used in stability studies to understand the degradation pathways of Candesartan Cilexetil .
Mechanism of Action
O-Desethyl Candesartan Cilexetil, like its parent compound, acts as an angiotensin II receptor blocker. It selectively inhibits the binding of angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .
Comparison with Similar Compounds
Similar Compounds
Candesartan Cilexetil: The parent compound, widely used as an antihypertensive agent.
Losartan: Another angiotensin II receptor blocker with a similar mechanism of action.
Valsartan: A compound with comparable pharmacological properties used to treat hypertension and heart failure.
Uniqueness
O-Desethyl Candesartan Cilexetil is unique due to its role as a degradation product and impurity of Candesartan Cilexetil. Its presence in pharmaceutical formulations can impact the stability and efficacy of the drug, making it an important compound for quality control and regulatory compliance .
Properties
Molecular Formula |
C25H20N6O5 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
1-formyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C25H20N6O5/c1-15(35-14-32)36-24(33)20-7-4-8-21-22(20)31(25(34)26-21)13-16-9-11-17(12-10-16)18-5-2-3-6-19(18)23-27-29-30-28-23/h2-12,14-15H,13H2,1H3,(H,26,34)(H,27,28,29,30) |
InChI Key |
AQAXMTJKSMTPGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC=O)OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origin of Product |
United States |
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